7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-7-aminoheptanoic acid or Boc-7-Ah, is a valuable building block in peptide synthesis. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the peptide chain. Once the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [].
Here are some examples of its use in peptide synthesis:
Due to its unique chemical properties, 7-((tert-Butoxycarbonyl)amino)heptanoic acid finds applications in various chemical biology studies. It can be used:
Research is exploring the potential of 7-((tert-Butoxycarbonyl)amino)heptanoic acid in material science applications:
Boc-7-aminoheptanoic acid, also known as N-(tert-butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4 and a molecular weight of 245.3 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the heptanoic acid chain. This modification enhances its stability and solubility, making it particularly useful in peptide synthesis and other biochemical applications. The compound has a CAS number of 60142-89-4 and is recognized for its role in facilitating the formation of peptide bonds in solid-phase synthesis methodologies .
While specific biological activity data for Boc-7-aminoheptanoic acid is limited, its derivatives and related compounds have been investigated for their potential roles in drug design and development. The incorporation of amino acids into peptide sequences can enhance biological activity, stability, and specificity towards biological targets. As a building block in peptide synthesis, Boc-7-aminoheptanoic acid may contribute to the pharmacological properties of peptides derived from it.
The synthesis of Boc-7-aminoheptanoic acid typically involves several steps:
Additionally, Boc-7-aminoheptanoic acid can be synthesized via solid-phase peptide synthesis techniques, where it serves as a key intermediate in assembling longer peptide chains .
Boc-7-aminoheptanoic acid is primarily used in:
Boc-7-aminoheptanoic acid shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
7-Aminoheptanoic Acid | C7H15NO2 | Unprotected form; used directly in some syntheses |
N-Boc-6-aminohexanoic Acid | C11H21NO4 | Shorter carbon chain; different properties |
N-Boc-8-aminooctanoic Acid | C13H25NO4 | Longer carbon chain; alters hydrophobicity |
N-Boc-Lysine | C12H22N2O4 | Contains an additional amino group; versatile |
Boc-7-aminoheptanoic acid is unique due to its specific chain length and the presence of the tert-butoxycarbonyl protecting group, which provides distinct advantages in peptide synthesis compared to its analogs. Its structural characteristics allow for enhanced stability during reactions, making it a valuable compound in organic chemistry and biochemistry applications .
Irritant